trans-Vaccenic acid

Description

Structure

3D Structure

Properties

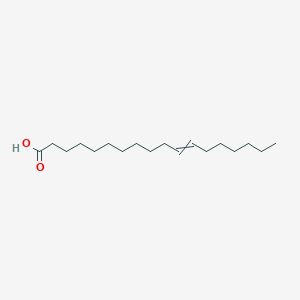

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |

InChI Key |

UWHZIFQPPBDJPM-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

Synonyms |

11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |

Origin of Product |

United States |

Biological Origin and Endogenous Pathways of Trans Vaccenic Acid

Dietary Sources and Ruminant Metabolism as a Source of Trans-Vaccenic Acid

The primary dietary sources of this compound for humans are products derived from ruminant animals, such as dairy products and meat. nih.govresearchgate.net Foods like milk, butter, cheese, yogurt, beef, and lamb fat contain notable concentrations of TVA. capes.gov.brnih.gov The amount of TVA in these foods can be influenced by the animal's diet, with forage-based diets often leading to higher levels of this fatty acid. frontiersin.org

The formation of this compound in ruminants is a direct consequence of the biohydrogenation of polyunsaturated fatty acids (PUFAs) by the microbial population in the rumen. nih.govnih.gov Dietary PUFAs, such as linoleic acid and α-linolenic acid, undergo a series of enzymatic transformations by rumen bacteria. This process involves the isomerization of cis double bonds to trans double bonds, with this compound being a major intermediate product. nih.gov This microbial action is a detoxification mechanism for the bacteria, allowing them to handle the potentially toxic effects of unsaturated fatty acids.

Table 1: Typical this compound Content in Common Ruminant-Derived Foods

| Food Product | Typical Range of this compound (% of total fatty acids) |

| Cow's Milk | 1.0 - 5.0 |

| Butter | 2.0 - 6.0 |

| Cheddar Cheese | 2.5 - 7.0 |

| Beef Fat | 2.0 - 5.0 |

| Lamb Fat | 3.0 - 6.0 |

Note: The values presented are approximate and can vary based on factors such as animal feed, breed, and processing methods.

Microbial Bioconversion of Unsaturated Fatty Acids to this compound in Biological Systems

The bioconversion of unsaturated fatty acids to this compound is a hallmark of the rumen microbiome. researchgate.net Specific groups of rumen bacteria are responsible for carrying out the biohydrogenation process. "Group A" bacteria are known to hydrogenate linoleic acid and linolenic acid to this compound as their primary end product. nih.gov One of the key bacterial species involved in this conversion is Butyrivibrio fibrisolvens. asm.org

Endogenous Biosynthesis Pathways of this compound in Mammalian Tissues

While the primary source of this compound is dietary, mammalian tissues possess the capability for its endogenous synthesis, albeit to a lesser extent. This synthesis occurs through the desaturation of stearic acid (a saturated fatty acid) by the enzyme stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. researchgate.net

Furthermore, and more significantly, dietary this compound serves as a precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 CLA) in humans and other mammals. nih.govnih.govovid.com The same SCD enzyme that can synthesize TVA is also responsible for converting ingested TVA into rumenic acid by introducing a cis-9 double bond. nih.govnih.gov This conversion is a vital metabolic pathway, as it allows the body to generate biologically active CLA from a dietary trans fatty acid. The rate of this conversion has been estimated to be around 19% in humans. nih.gov

Metabolic Fates and Biotransformation of Trans Vaccenic Acid

Enzymatic Elongation and Desaturation Pathways Involving Trans-Vaccenic Acid

Once absorbed, this compound can undergo elongation and desaturation processes, which are fundamental enzymatic reactions in fatty acid metabolism. frontiersin.org Elongation involves the addition of two-carbon units to the fatty acid chain, a process catalyzed by a family of enzymes known as elongases (ELOVLs). diva-portal.org For instance, research suggests that TVA can be elongated to a trans-13 C20:1 fatty acid. ocl-journal.orgresearchgate.net

Desaturation, on the other hand, introduces double bonds into the fatty acid chain. Beyond the well-documented conversion to rumenic acid via Δ9-desaturase, other desaturation pathways for TVA have been identified. twinwoodcattle.com A notable discovery is the role of Fatty Acid Desaturase 3 (FADS3), which has been shown to catalyze the Δ13-desaturation of this compound. karger.comnih.gov This specific enzymatic action converts TVA into the trans-11,cis-13-conjugated linoleic acid isomer. karger.comnih.gov This pathway has been confirmed in vitro using rat FADS3 and in vivo in the lactating mammary gland of rats. nih.govnih.gov

Furthermore, TVA can be metabolized through peroxisomal β-oxidation, a chain-shortening process, to yield trans-palmitoleic acid (TPA). frontiersin.orgocl-journal.org These elongation and desaturation pathways highlight the diverse metabolic potential of this compound, leading to the formation of various biologically active fatty acids.

Isomerization of this compound to Conjugated Linoleic Acid (CLA)

One of the most significant metabolic fates of this compound is its conversion to cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid. mdpi.comwikipedia.org This bioconversion is a critical source of endogenous CLA in mammals, including humans. cambridge.orgcabidigitallibrary.org

The primary enzyme responsible for the conversion of TVA to rumenic acid is stearoyl-CoA desaturase (SCD), specifically the Δ9-desaturase. twinwoodcattle.comresearchgate.netcambridge.org This membrane-bound enzyme, located in the endoplasmic reticulum, introduces a cis double bond at the 9th carbon position of the fatty acyl-CoA substrate. cabidigitallibrary.org In the case of this compound, this action transforms the trans-11 18:1 fatty acid into cis-9, trans-11 18:2 CLA. mdpi.comcambridge.org This endogenous synthesis is a major contributor to the total CLA content in the body. cabidigitallibrary.org Studies in lactating dairy cattle have demonstrated that the mammary gland is a primary site for this conversion, with approximately 80% of the cis-9, trans-11 CLA in milk fat originating from the desaturation of TVA. nih.gov

The efficiency of the bioconversion of this compound to CLA is influenced by several factors. The rate of conversion has been estimated to be between 19-30% in humans and 5-12% in rats. cambridge.org However, this can vary significantly among individuals. cabidigitallibrary.org

Dietary factors play a crucial role. The intake of other fatty acids can modulate the activity of Δ9-desaturase. For example, studies using human intestinal Caco-2 and T84 cells have shown that eicosapentaenoic acid (EPA) and 3,10-dithia stearic acid (DSA) can inhibit the desaturation of TVA to CLA, albeit through different mechanisms. lshtm.ac.uk EPA appears to reduce the expression of the SCD gene, while DSA directly inhibits the enzyme's activity. lshtm.ac.uk

Incorporation and Distribution of this compound into Complex Lipids within Cellular Compartments

Following its absorption and metabolic transformations, this compound and its metabolites are incorporated into various complex lipids and distributed throughout different cellular compartments. This integration into cellular lipid pools is crucial for its subsequent physiological effects.

This compound is incorporated into phospholipids (B1166683), which are essential components of cellular membranes. nih.gov Studies have shown that upon consumption of TVA-enriched dairy products, the concentration of TVA increases in plasma phosphatidylcholine and in the phospholipids of peripheral blood mononuclear cells. cambridge.orgnih.govcambridge.org Research comparing the incorporation of this compound and its positional isomer, elaidic acid (trans-9-C18:1), into rat liver cells found that elaidic acid was more readily esterified into phospholipids than this compound. nih.gov Specifically, the activity of glycerol-3-phosphate acyltransferase in microsomes was lower with trans-11 (TVA) than with trans-9, while the reverse was true in mitochondria. nih.gov Furthermore, the activity of 2-lysophosphatidylcholine (B1209052) acyltransferase was significantly greater with elaidic acid. nih.gov These findings suggest that the position of the trans double bond influences the incorporation of these fatty acids into different phospholipid species, which could, in turn, affect membrane properties and cellular signaling pathways. nih.gov

This compound is also readily esterified into triacylglycerols (TAGs), the primary form of energy storage in adipose tissue. cambridge.org When individuals consume dairy products enriched with TVA, there is a significant increase in the TVA content of plasma triacylglycerols. cambridge.orgnih.gov In studies with rats, both this compound and elaidic acid were incorporated to a similar extent into triacylglycerols in hepatocytes. nih.gov The incorporation of TVA into adipose tissue triglycerides is well-established and is influenced by dietary intake as well as endogenous fatty acid metabolism. nih.gov The accumulation of TVA in TAGs within adipose tissue and other tissues like the liver is a key aspect of its distribution in the body. cambridge.orgresearchgate.net

Cellular and Molecular Mechanisms of Trans Vaccenic Acid Action

Modulation of Gene Expression by Trans-Vaccenic Acid

This compound has been shown to modulate the expression of genes involved in lipid metabolism and inflammation. This is primarily achieved through its interaction with nuclear receptors, which are key regulators of gene transcription.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation by this compound

This compound can activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. researchgate.netwur.nl These receptors are critical in regulating fatty acid oxidation, lipid storage, and inflammatory responses. cambridge.org Activation of PPARs by TVA leads to the expression of enzymes involved in the biosynthesis of fatty acids. researchgate.net Studies in rat models of metabolic syndrome have demonstrated that TVA can act as a partial agonist for both PPAR-α and -γ. conicet.gov.ar In human peripheral blood mononuclear cells (PBMCs), the anti-inflammatory effects of vaccenic acid, such as the reduction of IL-2 and TNFα, were found to be dependent on PPARγ activation. wur.nlresearchgate.net This was confirmed by the reversal of these effects in the presence of a PPARγ antagonist. wur.nlresearchgate.net Furthermore, in adipose tissue, TVA has been observed to up-regulate the mRNA expression of PPARγ and its target genes, including CD36 and adiponectin. conicet.gov.ar

Table 1: Effects of this compound on PPARs and Target Gene Expression

| Cell/Tissue Type | Receptor/Gene | Observed Effect | Reference |

|---|---|---|---|

| Caco-2 cells | PPARα, PPARγ | Activation | researchgate.net |

| JCR:LA-cp rat model | PPARα, PPARγ | Partial Agonist | conicet.gov.ar |

| Human PBMCs | PPARγ | Activation leading to reduced IL-2 and TNFα | wur.nlresearchgate.net |

| Rat Adipose Tissue | PPARγ, CD36, Adiponectin | Upregulation of mRNA expression | conicet.gov.ar |

| Rat Liver | PPARγ | Increased protein expression | frontiersin.org |

Interactions with Other Nuclear Receptors and Transcription Factors

Beyond PPARs, the molecular effects of ruminant-derived trans fatty acids like TVA may be mediated by different transcription factors compared to industrial trans fats. While industrial trans fats often regulate transcription via sterol regulatory element-binding proteins (SREBPs), leading to increased cholesterol and fat synthesis, TVA does not appear to have the same effect. wur.nl In fact, in HepG2 cells, elaidic acid (an industrial trans fat) increased proteins involved in cholesterol synthesis, whereas this compound did not. wur.nl In the intestine of rats, TVA has been shown to down-regulate the expression of SREBP1 and its target gene, fatty acid synthase (FAS), which are involved in de novo lipogenesis. conicet.gov.ar Additionally, fatty acids from the maternal diet can interact with transcription factors, which may alter the composition of breast milk. mdpi.com

Influence of this compound on Intracellular Signaling Pathways

This compound also exerts its effects by modulating key intracellular signaling pathways that are central to inflammation and cell proliferation.

MAPK/ERK Pathway Modulation by this compound

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation. Some studies suggest that the conversion of TVA to conjugated linoleic acid (CLA) may play a role in modulating this pathway. thefittest.com For instance, CLA has been shown to inhibit the activation of the PI3K/Akt and ERK-1/2 signaling pathways. tandfonline.com While direct evidence for TVA's modulation of the MAPK/ERK pathway is still emerging, it has been noted that in macrophages, trans fatty acids can potentiate the activation of the apoptosis signal-regulating kinase 1 (ASK1)-p38 MAPK pathway, which promotes inflammatory signaling. wur.nlnih.gov However, other studies indicate that this compound, unlike elaidic acid, does not have a significant effect on the expression of PGC-1α, a regulator of the MAPK ERK pathway. semanticscholar.org

NF-κB Signaling Pathway Interactions and Anti-Inflammatory Mechanisms

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses. Unlike industrial trans fats such as elaidic acid, which have been shown to activate NF-κB signaling, this compound has demonstrated protective effects against its activation. wur.nlnih.govnih.gov In human microvesicular endothelial cells, elaidic acid treatment led to NF-κB activation, while this compound did not produce such a response. wur.nl The anti-inflammatory properties of TVA are thought to be linked to its ability to act as a better ligand for PPARγ, which can antagonize the actions of NF-κB. wur.nlcambridge.org In endothelial cells, TVA has been shown to downregulate the expression of NF-κB subunit 1 that has been induced by TNF-α. soton.ac.uk This leads to a reduction in the expression of inflammatory markers.

Table 2: Impact of this compound on Inflammatory Markers and Pathways

| Cell/System | Pathway/Marker | Observed Effect of TVA | Reference |

|---|---|---|---|

| Human Endothelial Cells | NF-κB Activation | No activation (unlike elaidic acid) | wur.nlnih.gov |

| Human Endothelial Cells | NF-κB subunit 1 gene expression | Downregulation | soton.ac.uk |

| Human PBMCs | IL-2, TNFα | Decreased intracellular content | wur.nlresearchgate.net |

| Caco-2 cells | TNF-α, IL-6, IL-12 | Modulation of transcription | researchgate.net |

| Caco-2 cells | IL-12p35 mRNA | Significant reduction | cambridge.org |

| Human T cells | Cytokine expression | Decrease | researchgate.net |

This compound Effects on Cell Membrane Dynamics and Lipid Raft Composition

As a fatty acid, this compound can be incorporated into cell membranes, potentially altering their physical properties and the function of membrane-associated proteins. soton.ac.ukmdpi.com The incorporation of fatty acids into the cell membrane is dose-dependent. researchgate.net Changes in membrane composition can influence membrane fluidity, the formation of lipid rafts, and intracellular signaling. soton.ac.ukmdpi.com

Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins that play a crucial role in signal transduction. The fatty acid composition of these rafts is critical for their function. Studies have identified vaccenic acid as one of the abundant fatty acids in both the plasma membrane and membrane rafts of macrophages. plos.org Altering the fatty acid composition of these rafts can modulate cellular processes. While the direct and specific effects of TVA on lipid raft composition and dynamics are an area of ongoing research, it is known that dietary fats can be incorporated into these structures, which may in turn alter cell receptor function. nih.govresearchgate.net The trans configuration of TVA's double bond results in a straighter molecular shape compared to its cis isomer, which could influence how it packs within the lipid bilayer and affects membrane properties. unibo.it

Mechanisms of this compound in Regulating Lipid Homeostasis at the Cellular Level

At the cellular level, this compound modulates lipid metabolism through its influence on fatty acid and cholesterol pathways.

This compound has been shown to influence the expression of key genes involved in lipid metabolism. In a rat model of metabolic syndrome, dietary supplementation with TVA led to the downregulation of genes involved in de novo lipogenesis, such as sterol regulatory element-binding protein 1 (SREBP1) and its target, fatty acid synthase (FAS), in the intestine. conicet.gov.ar This suggests a role for TVA in reducing the synthesis of new fatty acids.

Furthermore, TVA can activate peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism. researchgate.net Specifically, TVA has been shown to activate PPARα and PPARγ. conicet.gov.arresearchgate.net The activation of PPARα is associated with an increase in fatty acid oxidation, while PPARγ activation is linked to improved adipose tissue function and differentiation. conicet.gov.ar In obese rats, TVA supplementation has been observed to reduce adipocyte size, an effect reminiscent of PPARγ-induced differentiation. conicet.gov.ar

Some studies in cell lines also indicate that TVA, along with conjugated linoleic acid (CLA), can activate PPAR pathways, leading to the expression of enzymes involved in fatty acid biosynthesis. researchgate.net

Table 1: Effect of this compound on Key Regulators of Fatty Acid Metabolism

| Molecule/Pathway | Cell/Tissue Type | Observed Effect of TVA | Reference |

| SREBP1 | Rat Intestine | Downregulation of gene expression | conicet.gov.ar |

| Fatty Acid Synthase (FAS) | Rat Intestine | Downregulation of gene expression | conicet.gov.ar |

| PPARα | Rat Liver, Caco-2 cells | Upregulation/Activation | conicet.gov.arresearchgate.net |

| PPARγ | Rat Adipose Tissue, Caco-2 cells | Activation | conicet.gov.arresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The impact of this compound on cholesterol metabolism appears to differ significantly from that of industrial trans fats like elaidic acid. nih.govnih.gov Studies using human hepatoma (HepG2) cells have shown that elaidic acid, but not this compound, stimulates the cholesterol synthesis pathway by activating SREBP2-mediated gene regulation. nih.govresearchgate.net In these cells, elaidic acid increased the protein concentrations of enzymes involved in cholesterol synthesis and transport, an effect not observed with this compound. nih.gov Proteomic analysis of HepG2 cells revealed that proteins involved in cholesterol synthesis were specifically upregulated by elaidic acid and not by this compound. researchgate.net

Regarding cholesterol transport, research on macrophage cells has investigated the effects of TVA on ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport which helps remove cholesterol from cells. nih.gov These studies found that while elaidic acid can indirectly lead to decreased ABCA1-mediated efflux, this compound did not significantly reduce ABCA1 protein levels. nih.gov In contrast, its cis isomer, cis-vaccenic acid, did reduce ABCA1 levels. nih.gov

In animal models, butters enriched with this compound have been shown to modify plasma lipoproteins in hypercholesterolemic rabbits. cdnsciencepub.com

Table 2: Comparative Effects of Trans-Vaccenic and Elaidic Acid on Cholesterol Metabolism

| Cellular Process/Protein | Cell Line | Effect of this compound | Effect of Elaidic Acid | Reference |

| Cholesterol Synthesis Pathway (SREBP2 activation) | HepG2, Hepa1-6 | No significant stimulation | Potent stimulation | nih.govresearchgate.net |

| ABCA1 Protein Levels | J774 Macrophages | No significant reduction | No direct reduction, but indirect impact | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Antioxidant Mechanisms and Oxidative Stress Modulation by this compound at the Cellular Level

The role of this compound in modulating oxidative stress is complex, with some studies suggesting antioxidant effects while others indicate an increase in certain oxidative stress markers.

In human vascular endothelial cells (HUVECs), this compound was found to decrease the production of inflammatory prostaglandins. nih.gov However, the same study reported that TVA also increased the levels of F2-isoprostanes, which are markers of oxidative stress. nih.gov Specifically, TVA was shown to primarily raise class III F2-isoprostane isomers. nih.gov

In contrast, some research points towards a protective role for TVA. In human breast cancer cells (MCF-7) and colon adenocarcinoma cells (SW480), treatment with pure vaccenic acid led to reduced cytosolic glutathione (B108866) levels, which is an important intracellular antioxidant. nih.gov This suggests that TVA might induce a state of oxidative stress in cancer cells, potentially contributing to its anti-cancer effects. nih.gov Other studies have also noted that trans fats, in general, can influence oxidative stress. nih.govnih.gov

It's important to note that the cellular response to TVA can be cell-type specific. For instance, in microvesicular endothelial cells, a short treatment with elaidic acid increased superoxide (B77818) production, whereas this compound did not elicit such a response. nih.gov

Physiological and Biochemical Roles of Trans Vaccenic Acid in Preclinical and Model Systems

Impact of Trans-Vaccenic Acid on Immune Responses in Animal Models

Emerging research in animal models has highlighted the potential of this compound to influence the immune system, particularly in the context of inflammation and anti-tumor immunity.

Modulation of Cytokine Production and Inflammatory Mediators

Studies in animal models have demonstrated that this compound can modulate the production of cytokines, which are key signaling molecules in the immune system. In a study using obese JCR:LA-cp rats, a model for the metabolic syndrome, dietary supplementation with TVA was found to normalize the production of pro-inflammatory cytokines interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α) in mesenteric lymph node cells. cambridge.org Specifically, splenocytes from VA-fed rats produced 16–23% less IL-2, IL-10, and TNFα compared to controls. cambridge.org This suggests that TVA may help to temper excessive inflammatory responses. cambridge.org Further research has indicated that the anti-inflammatory effect of ruminant-derived trans fatty acids like TVA might be linked to their ability to act as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation. wur.nlresearchgate.net In vitro studies on human peripheral blood mononuclear cells have also shown that TVA can significantly decrease the intracellular content of IL-2 and TNF-α in T-helper cells. wur.nlresearchgate.net

Conversely, some studies have shown a neutral or context-dependent effect. For instance, in endothelial cell lines, TVA showed a neutral effect on the production of most inflammatory mediators after stimulation with TNF-α, whereas the industrial trans fatty acid elaidic acid tended to increase them. nih.gov

Influence on Immune Cell Differentiation and Function

Recent groundbreaking research has shed light on the profound impact of this compound on the differentiation and function of immune cells, particularly CD8+ T cells, which are critical for anti-tumor immunity. A study published in Nature revealed that TVA can enhance the ability of CD8+ T cells to infiltrate tumors and kill cancer cells. uchicago.edu In mouse models of melanoma and colon cancer, a diet enriched with TVA significantly reduced tumor growth and improved the infiltration of CD8+ T cells into the tumors. uchicago.educalfnews.netludwigcancerresearch.org

The mechanism behind this effect involves the inactivation of the GPR43 receptor on T cells by TVA. ludwigcancerresearch.org This inactivation triggers a signaling pathway (cAMP–PKA–CREB) that promotes the survival, differentiation, and proliferation of T cells. ludwigcancerresearch.org The study also found that these anti-tumor effects were absent in mice lacking the GPR43 receptor, confirming its crucial role. ludwigcancerresearch.org Furthermore, TVA treatment was shown to reduce the expression of exhaustion markers on CD8+ T cells within the tumor, suggesting it can rejuvenate the anti-cancer immune response. aacrjournals.org In models of adoptive cell therapy, a TVA-enriched diet led to a greater reduction in tumor growth. aacrjournals.org

Regulation of Metabolic Processes by this compound in Animal Models

In addition to its immunomodulatory roles, this compound has been investigated for its effects on various metabolic processes in animal models of metabolic syndrome, obesity, and diabetes.

Glucose Homeostasis and Insulin (B600854) Sensitivity in Preclinical Studies

Several preclinical studies suggest that this compound may have beneficial effects on glucose metabolism and insulin sensitivity. In a rat model of type 2 diabetes, dietary supplementation with TVA for eight weeks significantly increased glucose turnover, indicating improved glucose utilization. researchgate.netmetabolon.com This was accompanied by an increase in plasma C-peptide concentration, suggesting enhanced insulin secretion. researchgate.net The study also observed a higher β-cell area and proliferation rate in the pancreas of TVA-fed diabetic rats, along with greater glucose-stimulated insulin secretion from isolated islets. researchgate.net The proposed mechanism involves the upregulation of G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) mRNA expression in both rat and human islets. researchgate.netmetabolon.com

In obese JCR:LA-cp rats, TVA supplementation was shown to increase insulin sensitivity, as indicated by a lower HOMA-IR score. conicet.gov.ar However, not all studies have reported positive effects. One study using fa/fa Zucker rats, another model of obesity and insulin resistance, found no changes in fasting glycemia or oral glucose tolerance with TVA supplementation. cambridge.orgnih.gov Similarly, a study on high-fat diet-induced obese mice found that a diet with beef fat enriched in TVA and rumenic acid did not alleviate glucose intolerance or insulin resistance. cambridge.org These conflicting findings suggest that the effects of TVA on glucose homeostasis may depend on the animal model and dietary context. mdpi.com

Adipogenesis and Adipocyte Function Modulation

The differentiation of preadipocytes into mature adipocytes is a key aspect of adipogenesis. clemson.edu While some fatty acids, like certain isomers of conjugated linoleic acid (CLA), have been shown to suppress preadipocyte differentiation, the specific effects of TVA on this process are still being elucidated. core.ac.ukoup.com

Hepatic Lipid Metabolism Regulation

The liver plays a central role in lipid metabolism, and studies in animal models suggest that this compound can influence this process. In obese JCR:LA-cp rats, TVA has been shown to have lipid-lowering properties associated with reduced hepatic lipogenesis (the synthesis of fatty acids in the liver) and chylomicron secretion. d-nb.info Another study in the same rat model found that TVA supplementation decreased nonalcoholic fatty liver disease activity scores and reduced both hepatic and intestinal triglyceride secretion. conicet.gov.ar The mechanism appears to involve the differential transcriptional regulation of key genes in the liver and intestine, such as SREBP1 and FAS. conicet.gov.ar

This compound Influence on Cardiovascular Markers in Animal Models

Alterations in Lipoprotein Metabolism and Arterial Health Parameters

This compound (TVA), a naturally occurring trans fatty acid found in ruminant-derived products like milk and meat, has been a subject of research regarding its effects on cardiovascular health markers in various animal models. cambridge.orgcsic.es Studies have particularly focused on its impact on lipoprotein profiles and the development of atherosclerosis.

In preclinical studies using animal models, the effects of TVA on plasma lipoproteins have been examined. For instance, in LDL receptor-deficient (LDLr-/-) mice, a model susceptible to atherosclerosis, dietary supplementation with TVA led to changes in plasma lipoprotein profiles. wur.nl When these mice were fed a diet containing cholesterol, the diet with vaccenic acid significantly reduced the formation of atherosclerotic plaques. wur.nl Another study using pigs fed a high-fat, high-carbohydrate diet found that a diet rich in TVA increased plasma HDL cholesterol. mdpi.com

Research using hamster models, which have a lipid metabolism more akin to humans, has also been conducted. In hamsters on a hypercholesterolemic, atherogenic diet, TVA intake was associated with beneficial changes in lipid markers. doi.org Similarly, studies in the JCR:LA-cp rat, a model for metabolic syndrome, have shown that TVA has lipid-lowering properties. nih.govconicet.gov.ar Specifically, TVA supplementation was found to reduce fasting plasma triglycerides. conicet.gov.ar

The impact of TVA on the development of atherosclerotic plaques has been a key area of investigation. In LDLr-/- mice, a diet containing vaccenic acid was shown to have an atheroprotective effect, significantly reducing the formation of atherosclerotic plaques when cholesterol was also added to the diet. wur.nl This suggests that TVA may play a protective role against cardiovascular disease in certain animal models. wur.nl

The following table summarizes key findings from animal studies on the effects of this compound on lipoprotein metabolism and arterial health.

| Animal Model | Key Findings on Lipoprotein Metabolism | Key Findings on Arterial Health |

| LDL receptor-deficient (LDLr-/-) mice | Altered plasma lipoprotein profiles. wur.nl | Reduced atherosclerotic plaque formation in the presence of dietary cholesterol. wur.nl |

| Pigs (on high-fat, high-carbohydrate diet) | Increased plasma HDL cholesterol and reduced postprandial plasma triglycerides. mdpi.com | Mild insulin-sensitizing effect. mdpi.com |

| JCR:LA-cp rats (model for metabolic syndrome) | Reduced fasting plasma triglycerides. conicet.gov.ar | Not explicitly detailed. |

| Hamsters (hypercholesterolemic) | Demonstrated antiatherogenic effects. doi.org | Not explicitly detailed. |

Endothelial Function Modulation

The endothelium is a critical regulator of vascular health, and its dysfunction is an early step in the development of atherosclerosis. Preclinical research has explored the potential of this compound to modulate endothelial function, often with contrasting results compared to industrial trans fats.

A significant aspect of TVA's biological activity is its endogenous conversion to cis-9, trans-11 conjugated linoleic acid (CLA), a compound with various documented health benefits. conicet.gov.arresearchgate.net This conversion is catalyzed by the enzyme Δ9-desaturase. brieflands.com The effects of TVA on endothelial function may be partly mediated by this conversion to CLA. brieflands.com

In vitro studies using human endothelial cells have shown that TVA can have anti-inflammatory effects. For example, in human umbilical vein endothelial cells (HUVEC), TVA was found to reduce the expression of tumor necrosis factor-alpha (TNF-α) induced genes. csic.es Another study on human microvascular endothelial cells showed that both cis and trans vaccenic acids could suppress the expression of VCAM-1 and ICAM-1, which are adhesion molecules involved in atherosclerosis. brieflands.com In contrast, elaidic acid, a common industrial trans fat, has been shown to induce the expression of adhesion molecules and increase inflammatory responses in endothelial cells. mdpi.comnih.gov

Animal studies have also suggested a beneficial role for TVA in modulating endothelial function. While industrial trans fatty acids have been associated with increased endothelial inflammation, ruminant-derived TVA does not appear to induce the same inflammatory responses in endothelial cells. plos.org

Effects of this compound on Cell Proliferation, Differentiation, and Apoptosis in vitro

Anti-proliferative Effects in Specific Cell Lines

This compound has been investigated for its effects on cell proliferation, particularly in the context of cancer. In vitro studies have demonstrated that TVA can inhibit the growth of various cancer cell lines.

For instance, research on human breast cancer cells (MCF-7) has shown that TVA can inhibit their proliferation. researchgate.netmdpi.com This anti-proliferative effect was associated with the downregulation of Bcl-2 and procaspase-9, proteins involved in cell survival and apoptosis. researchgate.net Another study found that TVA treatment reduced the viability of T47D breast carcinoma cells. mdpi.com

The anti-proliferative effects of TVA have also been observed in other cancer cell lines. One study reported that TVA inhibited the growth of HT-29 human colonic adenocarcinoma cells. mdpi.com Furthermore, research on human nasopharyngeal carcinoma (NPC) cells (5-8F and CNE-2) demonstrated that TVA significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis. nih.govnih.gov The mechanism in NPC cells was linked to the inhibition of the Akt signaling pathway. nih.govnih.gov

It is important to note that the conversion of TVA to conjugated linoleic acid (CLA) may contribute to these anti-cancer effects, as CLA itself is known to have anti-carcinogenic properties. mdpi.com

Role in Adipocyte and Osteoblast Differentiation

This compound has been shown to influence the differentiation of both adipocytes (fat cells) and osteoblasts (bone-forming cells).

In the context of adipogenesis, the formation of fat cells, TVA has demonstrated inhibitory effects. Studies using 3T3-L1 preadipocytes, a common in vitro model, have not been explicitly detailed in the provided search results. However, research in fa/fa Zucker rats, an obese insulin-resistant model, showed that dietary supplementation with VA resulted in smaller adipocytes. cambridge.org In another rat model of metabolic syndrome, VA supplementation led to adipose tissue redistribution, with a decrease in mesenteric fat and an increase in inguinal fat, along with a reduction in adipocyte size. conicet.gov.ar This remodeling of adipose tissue was associated with improved metabolic parameters. conicet.gov.ar

Regarding osteoblast differentiation, the process of bone formation, the direct effects of TVA are less clear from the provided information. However, the interplay between fatty acids and bone metabolism is an active area of research. Mesenchymal stem cells are precursors that can differentiate into either adipocytes or osteoblasts, and factors that influence this lineage commitment are crucial for bone health. oup.com Some studies have explored the effects of other fatty acids on osteoblast differentiation. For example, an excess of polyunsaturated fatty acids was found to accelerate the osteoblast differentiation process in European sea bass larvae. cambridge.org Another study on human adipose-derived stromal cells and MG-63 osteosarcoma cells investigated the effects of palmitoleic acid on osteoblast differentiation. up.ac.za The balance between adipogenesis and osteogenesis in the bone marrow is critical, and conditions that favor fat accumulation in the marrow can be detrimental to bone health. oup.com

The following table summarizes the in vitro effects of this compound on cell differentiation.

| Cell Line/Type | Process | Key Findings |

| fa/fa Zucker rats (in vivo) | Adipocyte size | Dietary VA supplementation resulted in smaller adipocytes. cambridge.org |

| JCR:LA-cp rats (in vivo) | Adipose tissue remodeling | VA supplementation reduced mesenteric fat, increased inguinal fat, and decreased adipocyte size. conicet.gov.ar |

| European sea bass larvae (in vivo) | Osteoblast differentiation | An excess of dietary PUFA accelerated osteoblast differentiation. cambridge.org |

| Human adipose-derived stromal cells (in vitro) | Osteoblast differentiation | Investigated with palmitoleic acid, showing complex effects on osteoblast-specific gene expression. up.ac.za |

Analytical Methodologies for Trans Vaccenic Acid Quantification and Characterization in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Trans-Vaccenic Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. oup.comd-nb.info It offers high resolution and sensitivity, which are essential for distinguishing between different fatty acid isomers. d-nb.info To enhance the accuracy of GC-MS analysis, especially for complex mixtures, a pre-fractionation step using techniques like silver ion thin-layer chromatography (Ag-TLC) or silver ion solid-phase extraction (Ag-SPE) can be employed to separate cis and trans isomers. nih.govcapes.gov.br

Optimization of Sample Preparation and Derivatization Techniques

Prior to GC-MS analysis, fatty acids in biological matrices must be extracted and derivatized to increase their volatility. sigmaaldrich.commdpi.com Lipids are typically extracted from samples, and complex lipids may require hydrolysis to release free fatty acids. mdpi.comarabjchem.org

Derivatization is a critical step. The most common method is esterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.comarabjchem.org This process neutralizes the polar carboxyl group, reducing the polarity of the fatty acids and making them suitable for GC analysis. sigmaaldrich.com Common derivatization reagents include:

Boron trifluoride (BF3) in methanol: This is a widely used and effective reagent for preparing FAMEs, typically involving heating the sample with the reagent. arabjchem.orgrestek.com

Boron trichloride (B1173362) (BCl3) in methanol: This catalyst facilitates the esterification of fatty acids to FAMEs, which are stable and provide quantitative samples for GC analysis. sigmaaldrich.com

Silylation reagents (e.g., BSTFA, MSTFA): These reagents convert fatty acids into trimethylsilyl (B98337) (TMS) esters. This method is also effective but can derivatize other functional groups as well. mdpi.comrestek.com

The choice of derivatization method and the optimization of reaction conditions, such as temperature and time, are crucial for achieving complete derivatization without causing isomerization or degradation of the fatty acids. restek.com Automated systems for derivatization are also being developed to improve reproducibility and reduce manual labor. shimadzu.com.sg

Development of Chromatographic Separation and Detection Parameters

The separation of this compound from other fatty acid isomers, particularly other C18:1 isomers like elaidic acid and various cis isomers, is a significant analytical challenge. oup.comnih.gov High-resolution capillary GC is essential for this purpose.

Key Chromatographic Parameters:

| Parameter | Recommended Specification | Rationale |

| Column Type | Highly polar capillary columns (e.g., cyanosilicone phases like CP-Sil 88, SP-2560) | These stationary phases provide the necessary selectivity to separate geometric and positional isomers of fatty acids. oup.comd-nb.info |

| Column Length | Long columns (e.g., 100 meters) | Increased column length enhances resolution, which is critical for separating closely eluting isomers. oup.comscispace.com |

| Temperature Program | Optimized temperature gradients | A programmed increase in temperature allows for the efficient elution of a wide range of fatty acids with varying chain lengths and degrees of unsaturation. mdpi.comiaea.org Isothermal programs can also be used to improve the resolution of specific isomers. scispace.com |

| Carrier Gas | Hydrogen or Helium | These are common carrier gases in GC, with hydrogen often providing faster analysis times. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID is a robust and sensitive detector for quantification. d-nb.infonih.gov |

Comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (TOFMS) is an advanced technique that offers even greater separation power for complex fatty acid mixtures. nih.govfrontiersin.org This method utilizes two columns with different selectivities to achieve enhanced resolution. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-performance liquid chromatography (HPLC) is another valuable tool in the analysis of this compound, often used as a complementary technique to GC. mdpi.comhplc.eu While standard reversed-phase HPLC can separate fatty acids based on chain length and degree of unsaturation, it generally struggles to resolve geometric (cis/trans) isomers. d-nb.infomdpi.comhplc.eu

However, silver ion HPLC (Ag+-HPLC) is a powerful technique for separating fatty acid isomers. nih.govresearchgate.net The silver ions interact differently with the double bonds of cis and trans isomers, allowing for their effective separation. d-nb.info Ag+-HPLC can be used as a preparative step to isolate trans fatty acid fractions, which are then analyzed by GC for detailed quantification of individual isomers like this compound. nih.govresearchgate.net This combined approach provides highly accurate data on the isomeric profile of a sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, including fatty acids. nih.govresearchgate.net While not typically used for routine quantification in complex biological matrices due to lower sensitivity compared to GC-MS, it is invaluable for confirming the structure and assessing the purity of isolated this compound standards. nih.govresearchgate.net

¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous identification of the trans double bond and its position within the fatty acid chain. nih.govresearchgate.net Studies have utilized NMR to measure this compound levels in biological samples like serum and to investigate its metabolic conversion to other compounds. nih.govnews-medical.net

Advanced Techniques for Isomer Separation and Stereospecific Quantification of this compound

The separation and quantification of the numerous positional and geometric isomers of fatty acids present in biological samples remain a significant analytical challenge. nih.govnih.gov Advanced techniques are continuously being developed to address this complexity.

One of the most effective approaches is the use of multi-dimensional chromatography, such as GC x GC-TOFMS, which provides a higher degree of separation than single-column GC. nih.govfrontiersin.org Another key strategy is the use of silver ion chromatography, in the form of Ag-TLC, Ag-SPE, or Ag+-HPLC, to pre-fractionate samples and isolate the trans fatty acid fraction before GC analysis. nih.govnih.govpsu.edu This significantly simplifies the chromatograms and allows for more accurate quantification of individual trans isomers, including this compound. nih.govnih.gov

For stereospecific analysis, which determines the position of fatty acids on the glycerol (B35011) backbone of triacylglycerols, techniques combining enzymatic hydrolysis with chromatographic analysis are employed. researchgate.net While not directly focused on the trans bond itself, this provides a more complete picture of the lipid structure.

Challenges and Advancements in Reliable this compound Quantification in Complex Biological Samples

Reliably quantifying this compound in complex biological samples like blood or tissues presents several challenges:

Isomer Co-elution: The primary challenge is the chromatographic co-elution of this compound with other C18:1 isomers, both trans and cis. nih.goviaea.org

Low Concentrations: this compound is often present at low concentrations compared to other fatty acids, requiring highly sensitive analytical methods. nih.gov

Matrix Effects: The complex nature of biological matrices can interfere with the extraction, derivatization, and analysis of fatty acids. nih.gov

Recent advancements to overcome these challenges include:

Highly Polar Capillary Columns: The development of longer and more polar GC columns has significantly improved the resolution of fatty acid isomers. oup.comscispace.com

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry and specific ionization techniques, such as negative chemical ionization (NCI), enhances sensitivity and specificity for detecting fatty acids. nih.govcore.ac.uk

Isotope Dilution Methods: The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification by correcting for losses during sample preparation and analysis. nih.govcore.ac.uk

Combined Chromatographic Techniques: The coupling of different chromatographic methods, such as Ag+-HPLC with GC-MS, provides a powerful workflow for comprehensive fatty acid analysis. nih.govresearchgate.net

These advancements continue to improve the accuracy and reliability of this compound quantification, which is essential for advancing our understanding of its role in human health.

Future Directions and Emerging Research Avenues for Trans Vaccenic Acid

Elucidation of Novel Molecular Targets and Undiscovered Signaling Pathways of Trans-Vaccenic Acid

Future research is poised to identify new molecular targets for this compound beyond its currently known interactions. A significant recent discovery identified the G protein-coupled receptor 43 (GPR43) as a target for TVA. aacrjournals.orguchicago.edu TVA antagonizes this receptor, which is typically activated by short-chain fatty acids, leading to the activation of the cAMP-PKA-CREB signaling pathway. aacrjournals.orgnews-medical.netnih.gov This finding has opened up new avenues for exploring how TVA influences cellular functions, particularly in the context of immunology. aacrjournals.orgnews-medical.netnih.gov

Further investigation is needed to fully understand the downstream effects of GPR43 inactivation by TVA and to explore other potential receptors and signaling cascades. news-medical.net For instance, while the activation of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ) by TVA has been noted, the full extent of its influence on the expression of enzymes involved in fatty acid biosynthesis requires more detailed study. researchgate.net Similarly, the modulation of the MAPK and ERK pathways by TVA and its metabolite, conjugated linoleic acid (CLA), warrants further exploration to delineate their specific roles in cellular responses. researchgate.netthefittest.com

Investigating Tissue-Specific Metabolic and Physiological Responses to this compound Exposure

The metabolic and physiological effects of this compound appear to be highly dependent on the specific tissue, a critical area for future research. In adipose tissue, TVA has been shown to reduce adipocyte size and stimulate fat redistribution. caymanchem.comconicet.gov.ar Specifically, it has been observed to decrease mesenteric fat while increasing inguinal fat mass in animal models. caymanchem.comconicet.gov.ar Furthermore, TVA supplementation has been linked to increased protein levels of adipophilin and the anti-inflammatory cytokine IL-10 in epididymal adipose tissue. cambridge.org

In the liver, dietary TVA has been found to decrease steatosis and hepatocellular ballooning, which are markers of non-alcoholic fatty liver disease (NAFLD). caymanchem.comcaymanchem.com It also appears to reduce both hepatic and intestinal triglyceride secretion. caymanchem.comconicet.gov.ar In the context of the immune system, TVA has been shown to enhance the ability of CD8+ T cells to infiltrate tumors. uchicago.edu However, some studies have reported no significant impact on the inflammatory state in human endothelial and intestinal cells. researchgate.net The variable responses across different tissues and cell types highlight the need for more focused research to understand the tissue-specific mechanisms of TVA action.

Development of Advanced Methodologies for this compound Metabolomics and Lipidomics Profiling

Advancements in analytical techniques are crucial for a more comprehensive understanding of this compound's metabolic journey and its impact on the broader lipidome. High-resolution analytical technologies such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are being increasingly employed. mdpi.com Specifically, techniques like liquid chromatography-mass spectrometry (LC-MS), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) offer high sensitivity and a wide detection range for identifying and quantifying TVA and its metabolites in complex biological samples. mdpi.commtoz-biolabs.com

The use of isotopically labeled internal standards, such as this compound-d13, is intended to improve the accuracy of quantification by GC- or LC-MS. caymanchem.com These advanced methodologies will enable more precise metabolomics and lipidomics profiling, helping to distinguish TVA from other fatty acids and to trace its conversion to other bioactive molecules like rumenic acid. mtoz-biolabs.comfrontiersin.org Such detailed analyses are essential for building a complete picture of how TVA influences lipid metabolism and cellular function. uchicago.edu

Exploration of this compound's Role in Specific Physiological States and Disease Models (excluding clinical outcomes)

Investigating the effects of this compound in various physiological states and preclinical disease models is a burgeoning area of research. In animal models of obesity and metabolic syndrome, dietary TVA has demonstrated several beneficial effects, including reductions in total body fat, mesenteric fat, and adipocyte size. caymanchem.comconicet.gov.ar It has also been shown to improve insulin (B600854) sensitivity and increase metabolic rate in obese rats. conicet.gov.ar

In the context of cancer biology, research has shown that TVA can enhance anti-tumor immunity by promoting the function of CD8+ T cells in models of melanoma, breast, and colon cancer. aacrjournals.org Cell culture studies have indicated that CLA derived from TVA can induce apoptosis in cancer cell lines, including breast cancer cells. thefittest.com Furthermore, TVA has been found to inhibit the proliferation of human nasopharyngeal carcinoma cells through a mitochondrial-mediated apoptosis pathway. targetmol.commedchemexpress.comnih.gov In models of cardiovascular disease, TVA-enriched butter has been associated with decreased serum cholesterol and reduced formation of aortic atherosclerotic lesions in Ldlr-/- mice. caymanchem.com These preclinical findings underscore the importance of further exploring TVA's role in different disease contexts.

Potential for this compound as a Research Tool in Lipid Biology and Metabolism

This compound is emerging as a valuable research tool for dissecting the complex pathways of lipid biology and metabolism. As a precursor to conjugated linoleic acid (CLA), specifically rumenic acid, TVA allows researchers to study the endogenous synthesis and subsequent biological effects of CLA. researchgate.netwikipedia.orgresearchgate.net This metabolic link provides a unique opportunity to investigate the distinct and potentially synergistic actions of both TVA and its metabolites. ocl-journal.orgocl-journal.org

By using TVA in experimental models, scientists can explore the activity of key enzymes involved in fatty acid metabolism, such as stearoyl-CoA desaturase (SCD), which is responsible for the conversion of TVA to CLA. researchgate.net Furthermore, the discovery of FADS3 as a specific ∆13-desaturase for this compound in ruminants opens up new avenues to study fatty acid desaturation processes. karger.com The ability of TVA to modulate specific signaling pathways, like the GPR43-CREB axis, also makes it a useful probe for studying receptor-ligand interactions and their downstream consequences in various cell types. aacrjournals.orgnews-medical.netnih.gov

Integration of Multi-Omics Approaches to Understand this compound's Biological Impact

A holistic understanding of the biological impact of this compound will necessitate the integration of multiple "omics" disciplines. thermofisher.com This multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by TVA. thermofisher.comnih.gov For instance, transcriptomics can reveal changes in gene expression in response to TVA, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov

Metabolomics, as discussed earlier, is crucial for tracking the metabolic fate of TVA and its influence on other metabolites. mdpi.com By integrating these datasets, researchers can construct detailed biochemical networks and identify novel regulatory hubs and pathways affected by TVA. nih.gov This approach has the potential to uncover previously unknown functions of TVA and to identify biomarkers related to its consumption and physiological effects. mdpi.comnih.gov The use of advanced bioinformatics and computational tools will be essential for analyzing and interpreting the large and complex datasets generated by multi-omics studies. nih.gov

Q & A

Q. How can trans-vaccenic acid (TVA) be identified and quantified in biological samples?

Methodological Answer: TVA is typically identified using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). For quantification, internal standards like deuterated fatty acids are used to normalize variations. Analytical protocols often involve lipid extraction (e.g., Folch method ), derivatization to methyl esters, and separation on polar capillary columns. Mass spectral libraries (e.g., METLIN) confirm identity via fragmentation patterns and exact mass (282.2559 Da for C₁₈H₃₄O₂) .

Q. What are the primary dietary sources of TVA, and how do they influence its bioavailability in human studies?

Methodological Answer: TVA is predominantly found in ruminant-derived foods (e.g., beef, dairy). In intervention studies, controlled diets with incremental TVA doses (1.5–4.5 g/day) are administered, and serum levels are tracked via fatty acid profiling. Bioavailability is assessed by measuring increases in TVA and its metabolite, rumenic acid (CLA), in lipid fractions . Baseline diets low in trans-fats are critical to isolate TVA’s effects .

Q. What is the biochemical pathway for TVA conversion to conjugated linoleic acid (CLA) in humans?

Methodological Answer: TVA is desaturated by Δ9-desaturase (SCD1) in tissues to form CLA (9-cis,11-trans octadecadienoic acid). In vitro assays using liver microsomes or cell models (e.g., HepG2) can measure enzyme activity via radiolabeled TVA. Human trials track CLA levels in serum phospholipids post-TVA intake, with conversion rates averaging 19% but varying interindividually due to genetic polymorphisms .

Advanced Research Questions

Q. How does TVA exert antitumor effects, and what experimental models validate these mechanisms?

Methodological Answer: TVA induces apoptosis in cancer cells (e.g., nasopharyngeal carcinoma) via mitochondrial pathways, measured by caspase-3 activation and cytochrome c release. In vitro models use dose-response assays (e.g., 10–100 µM TVA) with viability readouts (MTT/WST-1). In vivo, xenograft models assess tumor growth inhibition. Mechanistic studies employ siRNA knockdown of GPCR-CREB pathways to confirm TVA’s immunomodulatory role in CD8+ T cell activation .

Q. How do researchers address contradictions between TVA’s purported health benefits and its classification as a trans-fatty acid?

Methodological Answer: TVA’s effects are context-dependent. Comparative studies distinguish it from industrial trans-fats using isotopic tracing or synthetic analogs. For example, TVA upregulates anti-inflammatory markers (e.g., IL-10) in immune cells, while industrial trans-fats correlate with pro-inflammatory cytokines. Cohort studies stratify dietary TVA intake vs. synthetic trans-fats to isolate mortality outcomes .

Q. What are the challenges in designing controlled human trials to study TVA’s metabolic impact?

Methodological Answer: Key challenges include:

- Dietary control: Ensuring precise TVA dosing via custom-formulated foods (e.g., muffins, shakes) to avoid confounding fats .

- Endpoint selection: Balancing CLA conversion metrics with broader outcomes (e.g., oxidative stress via urinary 8-iso-PGF2α ).

- Ethical constraints: Limited tissue sampling necessitates surrogate biomarkers (e.g., plasma lipidomics).

Q. What safety considerations are critical when handling TVA in laboratory settings?

Methodological Answer: While TVA’s acute toxicity data are sparse , standard precautions include:

- Using chemical fume hoods for powder handling (particle inhalation risk).

- Storing at −20°C (powder) or −80°C (DMSO solutions) to prevent degradation .

- Avoiding strong oxidizers/acids during experiments to minimize hazardous decomposition .

Data Interpretation & Research Design

Q. How can researchers resolve interindividual variability in TVA-to-CLA conversion rates?

Methodological Answer: Stratified analysis by SCD1 genotype (e.g., rs150259367) or epigenetic markers (e.g., CpG methylation near FADS2) clarifies variability. Mixed-effects models adjust for covariates like age, sex, and baseline lipid profiles .

Q. What statistical approaches are optimal for analyzing TVA’s dose-dependent effects in vitro?

Methodological Answer: Nonlinear regression (e.g., log-dose vs. response) calculates EC₅₀ values. For apoptosis assays, flow cytometry data (Annexin V/PI) are analyzed via ANOVA with post-hoc tests (Tukey’s HSD). Large datasets (e.g., RNA-seq) require false discovery rate (FDR) correction .

Q. How should conflicting findings about TVA’s pro-oxidant vs. antioxidant effects be reconciled?

Methodological Answer: Contextual factors (e.g., cell type, oxidative stress baseline) are critical. Parallel assays measuring ROS (DCFH-DA) and antioxidant enzymes (SOD, GPx) under varying conditions (e.g., hypoxia) clarify dual roles. Meta-analyses of existing datasets identify moderators (e.g., dietary vitamin E intake) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.